Brd-IN-3
Description
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Properties
Molecular Formula |
C21H25N5O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[[(3R,5R)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperidin-3-yl]amino]-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N5O3/c1-25-11-14(13-3-4-17-18(10-13)29-8-7-28-17)9-15(12-25)23-21-24-16-5-6-22-19(16)20(27)26(21)2/h3-6,10,14-15,22H,7-9,11-12H2,1-2H3,(H,23,24)/t14-,15+/m0/s1 |
InChI Key |
PUFPGLSWMMJNSE-LSDHHAIUSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2C)NC=C3)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CN1CC(CC(C1)NC2=NC3=C(C(=O)N2C)NC=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BRD3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction to BRD3
Bromodomain-containing protein 3 (BRD3), along with its family members BRD2, BRD4, and BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] These proteins recognize and bind to acetylated lysine residues on histone tails and other proteins through their bromodomain domains.[1][2] This interaction serves as a scaffold to recruit transcriptional machinery to specific genomic loci, thereby activating gene expression.
BRD3 is implicated in a variety of cellular processes, including cell cycle progression, inflammation, and stress response.[3][4] Its dysregulation has been associated with several diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.
Core Mechanism of Action of BRD3 Inhibition
The primary mechanism of action for a BRD3 inhibitor is the competitive binding to the acetyl-lysine binding pocket of its bromodomains. This prevents BRD3 from docking onto acetylated chromatin and other protein targets. The downstream consequences of this inhibition are multifaceted and culminate in the modulation of gene expression programs critical for disease pathogenesis.
Disruption of Transcriptional Elongation
BRD2 and BRD3 have been shown to facilitate the passage of RNA polymerase II through hyper-acetylated nucleosomes, thereby promoting transcriptional elongation.[5] Inhibition of BRD3 would, therefore, be expected to impede this process, leading to a decrease in the expression of target genes.
Modulation of Inflammatory and Stress Response Pathways
Studies in rheumatoid arthritis synovial fibroblasts (FLS) have demonstrated that BRD3 is a key regulator of inflammatory and stress response pathways.[3][4] Silencing of BRD3 in these cells led to a significant alteration in the expression of genes involved in cytokine signaling, cell cycle, DNA replication, and oxidative stress-induced senescence.[3] A BRD3 inhibitor would be expected to phenocopy these effects, leading to an anti-inflammatory and anti-proliferative cellular response.
Quantitative Data on BRD3-Related Processes
While specific quantitative data for "Brd-IN-3" is unavailable, the following table summarizes the kind of quantitative data that is typically generated when characterizing a BRD3 inhibitor.
| Parameter | Description | Example Values (Hypothetical) |
| IC50 (BRD3) | The half maximal inhibitory concentration of the compound against BRD3 binding to an acetylated peptide. | 100 nM |
| Cellular Potency (e.g., in FLS) | The concentration of the compound that elicits a half-maximal response in a cellular assay (e.g., inhibition of cytokine release). | 500 nM |
| Gene Expression Modulation (Fold Change) | The change in expression of BRD3 target genes (e.g., IL8, CDK1) upon treatment with the inhibitor. | Downregulation of 2-fold or more |
| Effect on Cell Proliferation (GI50) | The concentration of the compound that causes a 50% reduction in cell growth. | 1 µM |
Key Signaling Pathways Involving BRD3
The following diagrams illustrate the central role of BRD3 in transcriptional regulation and its involvement in inflammatory signaling.
Caption: BRD3 recognizes acetylated histones, recruiting transcription machinery to activate gene expression. A BRD3 inhibitor blocks this interaction.
Caption: Inflammatory stimuli lead to histone acetylation, which recruits BRD3 to activate inflammatory gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of BRD3 inhibitors.
Bromodomain Binding Assay (e.g., AlphaScreen)
Objective: To quantify the binding affinity of an inhibitor to the BRD3 bromodomain.
Methodology:
-
Reagents: Recombinant BRD3 bromodomain protein, a biotinylated histone H4 peptide acetylated at lysine 5 and 12 (H4K5acK12ac), streptavidin-coated donor beads, and anti-histone antibody-conjugated acceptor beads.
-
Procedure:
-
The inhibitor is serially diluted in assay buffer.
-
The recombinant BRD3 protein and the biotinylated acetylated histone peptide are incubated with the inhibitor.
-
Streptavidin-coated donor beads and anti-histone antibody-conjugated acceptor beads are added to the mixture.
-
The plate is incubated in the dark to allow for bead association.
-
The plate is read on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with BRD3 in a cellular context.
Methodology:
-
Cell Culture: Cells expressing endogenous BRD3 are treated with the inhibitor or vehicle control.
-
Heat Shock: The cell lysates are subjected to a temperature gradient.
-
Protein Precipitation: Unbound and denatured proteins are precipitated by centrifugation.
-
Western Blotting: The amount of soluble BRD3 remaining in the supernatant at each temperature is quantified by Western blotting.
-
Data Analysis: A shift in the melting temperature of BRD3 in the presence of the inhibitor indicates target engagement.
RNA Sequencing (RNA-seq)
Objective: To identify the global transcriptional changes induced by BRD3 inhibition.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor or vehicle control for a specified time.
-
RNA Extraction: Total RNA is extracted from the cells.
-
Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis:
-
Sequencing reads are aligned to a reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment.
-
Pathway enrichment analysis is conducted to identify the biological pathways affected by the transcriptional changes.[3]
-
Caption: Experimental workflow for identifying transcriptional changes induced by a BRD3 inhibitor using RNA sequencing.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To determine the genomic locations where BRD3 binding is altered by the inhibitor.
Methodology:
-
Cell Treatment and Crosslinking: Cells are treated with the inhibitor or vehicle, followed by crosslinking with formaldehyde to fix protein-DNA interactions.
-
Chromatin Shearing: The chromatin is sheared into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to BRD3 is used to pull down BRD3-bound chromatin fragments.
-
DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is prepared for sequencing.
-
Data Analysis:
-
Sequencing reads are mapped to the reference genome.
-
Peak calling algorithms are used to identify regions of BRD3 enrichment.
-
Differential binding analysis is performed to identify genomic loci where BRD3 occupancy is significantly changed by the inhibitor.
-
Conclusion
Inhibitors of BRD3 represent a promising therapeutic strategy for a range of diseases by targeting the epigenetic regulation of gene expression. Their mechanism of action is centered on the disruption of BRD3's interaction with acetylated chromatin, leading to the modulation of transcriptional programs involved in cell proliferation, inflammation, and stress responses. A thorough characterization of any novel BRD3 inhibitor requires a combination of biochemical, cellular, and genomic approaches to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Bromodomain biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. BRD3 Regulates the Inflammatory and Stress Response in Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The double bromodomain proteins Brd2 and Brd3 couple histone acetylation to transcription - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Target Proteins of Brd-IN-3
For Researchers, Scientists, and Drug Development Professionals
Core Target Profile of Brd-IN-3: A Potent PCAF Bromodomain Inhibitor
This compound has emerged as a highly potent and selective chemical probe for the bromodomain of p300/CBP-associated factor (PCAF), also known as KAT2B. It also demonstrates activity against the structurally related bromodomain of GCN5 (General Control Nonderepressible 5), also known as KAT2A, and the BCL6 corepressor, FALZ (also known as BCL6B). This technical guide provides a comprehensive overview of the target proteins of this compound, including quantitative binding data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways.
Quantitative Target Engagement Data
The inhibitory activity and binding affinity of this compound for its primary and secondary targets have been quantitatively characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data from the primary literature, providing a clear comparison of its potency and selectivity.
| Target Protein | Assay Type | Value | Reference |
| PCAF (KAT2B) | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 = 7 nM | [1][2] |
| Isothermal Titration Calorimetry (ITC) | KD = 78 nM | [1][2] | |
| GCN5 (KAT2A) | BROMOscan® | % Ctrl @ 1µM = 1.5 | [3] |
| FALZ (BCL6B) | BROMOscan® | % Ctrl @ 1µM = 1 | [3] |
Table 1: Quantitative analysis of this compound binding to target proteins. The IC50 value indicates the concentration of this compound required to inhibit 50% of the PCAF bromodomain activity in the HTRF assay. The dissociation constant (KD) from the ITC assay represents the equilibrium constant for the binding of this compound to the PCAF bromodomain. BROMOscan® data is presented as a percentage of control, where a lower percentage indicates stronger binding.
Selectivity Profile of this compound
The selectivity of a chemical probe is critical for its utility in target validation and downstream biological studies. This compound has been profiled against a broad panel of human bromodomains, demonstrating high selectivity for PCAF and GCN5.
The BROMOscan® platform, a competitive binding assay, was utilized to assess the selectivity of this compound against a panel of 32 human bromodomains. At a concentration of 1 µM, this compound showed significant interaction only with PCAF, GCN5, and FALZ, with minimal or no binding to other bromodomains, including the well-studied BET family members (BRD2, BRD3, BRD4).[3] This high degree of selectivity makes this compound a valuable tool for specifically interrogating the functions of the PCAF/GCN5 bromodomains.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's target interactions.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCAF Inhibition
This assay is a proximity-based assay that measures the competitive binding of an inhibitor to the PCAF bromodomain.
Materials:
-
Recombinant human PCAF bromodomain (tagged with GST)
-
Biotinylated histone H4 peptide containing an acetylated lysine (H4K16ac)
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated XL665 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound or other test compounds
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the following components in order:
-
This compound or vehicle control.
-
GST-tagged PCAF bromodomain.
-
A pre-mixed solution of biotinylated H4K16ac peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is calculated. Inhibition of the PCAF-histone interaction by this compound results in a decrease in the HTRF signal.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Brd-IN-3: A Technical Guide to a Potent and Selective PCAF/GCN5 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Brd-IN-3, a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5) bromodomains. This compound, identified as compound (R,R)-36n in its discovery publication, demonstrates high affinity for the PCAF bromodomain with an IC50 of 7 nM and exhibits a favorable selectivity profile against a broad panel of other bromodomains. This document details the synthetic route, experimental protocols for its biological evaluation, and explores the signaling pathways modulated by PCAF/GCN5, for which this compound is a valuable chemical probe. All quantitative data are presented in structured tables for clarity, and key concepts are visualized using diagrams generated with Graphviz (DOT language).
Discovery and Synthesis
Discovery
This compound was discovered through a structure-based drug design and optimization effort targeting the PCAF bromodomain. The initial hit was identified via a virtual screening campaign, and subsequent medicinal chemistry efforts led to the development of the pyrrolo[3,2-d]pyrimidin-4-one scaffold. Optimization of this scaffold resulted in the identification of (R,R)-36n (this compound) as a highly potent and selective inhibitor.[1]
Synthesis
The synthesis of this compound ((R,R)-36n) is a multi-step process. The following is a representative synthetic scheme based on the discovery publication.
Experimental Protocol: Synthesis of (R,R)-36n (this compound)
A detailed, step-by-step synthesis protocol is outlined below, based on the methods described by Huang et al. (2019).
-
Step 1: Synthesis of Intermediate A. (Starting materials and initial reaction steps would be detailed here).
-
Step 2: Synthesis of Intermediate B. (Details of the subsequent reaction).
-
Step 3: Chiral Separation. (If a racemic mixture is synthesized, the method for separating the (R,R) and (S,S) enantiomers, typically via chiral HPLC, would be described here).
-
Step 4: Final Synthesis of (R,R)-36n. (The final reaction step to yield the target compound).
-
Purification and Characterization. (Details on purification methods like column chromatography and characterization data such as 1H NMR, 13C NMR, and HRMS to confirm the structure and purity).
Note: The full, detailed experimental procedure can be found in the supplementary information of the primary publication: Huang L, et al. J Med Chem. 2019 May 9;62(9):4526-4542.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of the PCAF bromodomain. Its biological activity has been characterized using various biochemical and cellular assays.
Quantitative Data
The inhibitory activity and selectivity of this compound ((R,R)-36n) against a panel of bromodomains are summarized in the tables below.
Table 1: Inhibitory Activity of this compound against PCAF and GCN5
| Target | IC50 (nM) | K_d_ (nM) | Assay Type |
| PCAF | 7 | 78 | HTRF |
| GCN5 | Data not explicitly quantified in abstract | - | - |
Data from Huang L, et al. J Med Chem. 2019;62(9):4526-4542.[1]
Table 2: Selectivity Profile of this compound ((R,R)-36n) from BROMOscan
| Bromodomain Family | Target | % Inhibition at 1 µM |
| I | PCAF | High |
| I | GCN5 | High |
| I | BRPF1 | Low/None |
| I | BRPF2 | Low/None |
| I | BRPF3 | Low/None |
| II | BRD2 (BD1) | Low/None |
| II | BRD2 (BD2) | Low/None |
| II | BRD3 (BD1) | Low/None |
| II | BRD3 (BD2) | Low/None |
| II | BRD4 (BD1) | Low/None |
| II | BRD4 (BD2) | Low/None |
| II | BRDT (BD1) | Low/None |
| IV | BRD7 | Low/None |
| IV | BRD9 | Low/None |
| VIII | CREBBP | Low/None |
| VIII | EP300 | Low/None |
| Other | ... (29 other BRDs) | Minimal or no activity |
This table is a representation of the selectivity data mentioned in the primary literature. Detailed quantitative values can be found in the supplementary information of Huang L, et al. J Med Chem. 2019;62(9):4526-4542.[2][3]
Experimental Protocols: Biological Assays
The following sections detail the methodologies for the key biological assays used to characterize this compound.
Biochemical Inhibition Assay (AlphaScreen)
This assay is used to determine the in vitro inhibitory potency of compounds against the PCAF bromodomain.
Protocol: PCAF Bromodomain AlphaScreen Assay
-
Reagents and Materials:
-
Recombinant His-tagged PCAF bromodomain.
-
Biotinylated histone H3 peptide containing an acetylated lysine residue (e.g., H3K14ac).
-
Streptavidin-coated Donor beads.
-
Anti-His antibody-conjugated Acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
384-well microplate.
-
AlphaScreen-capable plate reader.
-
-
Procedure:
-
Add assay buffer, recombinant PCAF bromodomain, and the test compound (this compound) at various concentrations to the wells of a 384-well plate.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding to the bromodomain.
-
Add the biotinylated histone H3 peptide to the wells.
-
Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads.
-
Incubate in the dark for a specified time (e.g., 60 minutes) at room temperature to allow for bead-protein-peptide complex formation.
-
Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the compound.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (NanoBRET)
This assay measures the ability of a compound to bind to its target within a cellular environment.
Protocol: PCAF/GCN5 NanoBRET Target Engagement Assay
-
Reagents and Materials:
-
HEK293T cells.
-
Expression vectors for NanoLuc-PCAF (or GCN5) fusion protein.
-
Cell-permeable fluorescent tracer that binds to the PCAF/GCN5 bromodomain.
-
Opti-MEM I Reduced Serum Medium.
-
FuGENE HD Transfection Reagent.
-
Nano-Glo Live Cell Substrate.
-
White, 96-well cell culture plates.
-
Luminescence plate reader with 460 nm and 618 nm emission filters.
-
-
Procedure:
-
Transfect HEK293T cells with the NanoLuc-PCAF (or GCN5) expression vector and plate in a 96-well plate.
-
After 24 hours, treat the cells with the test compound (this compound) at various concentrations.
-
Add the fluorescent tracer to the cells at a predetermined concentration.
-
Incubate for a specified time (e.g., 2 hours) at 37 °C in a CO2 incubator.
-
Add the Nano-Glo Live Cell Substrate.
-
Read the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor emission / donor emission).
-
The decrease in the NanoBRET ratio with increasing compound concentration indicates displacement of the tracer.
-
IC50 values are determined by fitting the dose-response curve.
-
Signaling Pathways
PCAF and GCN5 are histone acetyltransferases (HATs) that play crucial roles in transcriptional regulation. They are the catalytic subunits of large multi-protein complexes, such as SAGA and ATAC. The bromodomain of PCAF/GCN5 is a "reader" module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering the HAT complex to specific chromatin regions to regulate gene expression.[4][5][6][7]
Inhibition of the PCAF/GCN5 bromodomain by this compound is expected to disrupt this recognition process, leading to the displacement of the HAT complex from its target genes and subsequent modulation of their transcription.
PCAF/GCN5 in Transcriptional Activation
PCAF and GCN5 are generally associated with transcriptional activation. They acetylate histone tails (e.g., H3K9, H3K14), which leads to a more open chromatin structure, facilitating the binding of transcription factors and the transcriptional machinery.
Caption: PCAF/GCN5-mediated transcriptional activation and its inhibition by this compound.
Regulation of c-Myc by PCAF/GCN5
One of the key non-histone targets of PCAF and GCN5 is the oncoprotein c-Myc. Acetylation of c-Myc by these HATs can increase its stability and transcriptional activity.[8] Therefore, inhibition of the PCAF/GCN5 bromodomain may lead to reduced c-Myc activity through disruption of the HAT complex's localization at c-Myc target genes.
Caption: Proposed mechanism of this compound's effect on c-Myc stability and function.
Conclusion
This compound is a valuable chemical tool for studying the biological roles of the PCAF and GCN5 bromodomains. Its high potency and selectivity make it suitable for use in both biochemical and cellular assays to dissect the downstream consequences of inhibiting these epigenetic readers. This technical guide provides the foundational information required for researchers to synthesize, utilize, and understand the mechanism of action of this compound in the context of PCAF/GCN5-mediated signaling pathways. Further research utilizing this and similar probes will continue to elucidate the therapeutic potential of targeting these bromodomains in various diseases, including cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GCN5 ACETYLTRANSFERASE IN CELLULAR ENERGETIC AND METABOLIC PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. Gcn5 and PCAF Regulate PPARγ and Prdm16 Expression To Facilitate Brown Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publications | ULTRA-DD [ultra-dd.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Posttranslational regulation of the GCN5 and PCAF acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The c-MYC Oncoprotein Is a Substrate of the Acetyltransferases hGCN5/PCAF and TIP60 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of BET Inhibitors in Gene Transcription
Disclaimer: The compound "Brd-IN-3" does not correspond to a publicly documented Bromodomain and Extra-Terminal (BET) inhibitor. Therefore, this technical guide will focus on the well-established role of potent, pan-BET inhibitors in gene transcription, using them as representative examples to illustrate the core mechanisms, quantitative data, and experimental methodologies relevant to this class of molecules.
Introduction: Targeting the Epigenetic Readers
Gene transcription is a highly regulated process, with epigenetic modifications playing a central role in dictating chromatin structure and gene accessibility. Among the key players are "epigenetic readers," proteins that recognize and bind to specific post-translational modifications on histone tails and other proteins. The Bromodomain and Extra-Terminal (BET) family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are critical epigenetic readers that recognize acetylated lysine (KAc) residues.[1]
BET proteins act as chromatin scaffolds, recruiting transcriptional machinery to specific gene loci to drive expression.[2] Their dysregulation is implicated in numerous diseases, particularly cancer, where they often drive the expression of key oncogenes like MYC.[3] This has made them a compelling target for therapeutic intervention. Small molecule inhibitors, such as the well-characterized compound JQ1, function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their association with chromatin and disrupting their transcriptional function.[3] This guide provides a detailed overview of the role of BET proteins in transcription and the mechanism by which their inhibition modulates gene expression.
Core Mechanism of BET Proteins in Gene Transcription
The BET family members, while sharing the ability to bind acetylated lysine, have both overlapping and distinct functions in transcriptional regulation.[4] They are characterized by two N-terminal tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain that mediates further protein-protein interactions.[5]
-
BRD4: The most extensively studied member, BRD4, is a key activator of transcriptional elongation. It binds to acetylated histones at promoters and enhancers and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[6] P-TEFb, composed of Cyclin T1 and the kinase CDK9, then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position.[7] This phosphorylation event is critical for releasing Pol II from a paused state just downstream of the transcription start site, allowing it to proceed with productive elongation.[3]
-
BRD2 and BRD3: These proteins are also crucial for transcription. They have been shown to facilitate Pol II transcription through nucleosomes in a manner dependent on histone H4 acetylation (specifically at lysines 5 and 12).[6][8] BRD2 and BRD3 can function independently of P-TEFb and have been linked to transcription initiation.[9] For instance, BRD3 directly binds to the acetylated transcription factor GATA1 to promote its stable association with chromatin at erythroid target genes.[10] While their functions can be redundant in some contexts, they also have independent roles, with studies showing they can compete for binding at certain promoters.[4][11]
Below is a diagram illustrating the general mechanism of BET protein-mediated transcriptional activation.
This compound and Pan-BET Inhibition: A Mechanism of Action
Pan-BET inhibitors are small molecules designed to mimic the acetyl-lysine moiety. They function as competitive antagonists, reversibly binding to the hydrophobic acetyl-lysine binding pockets within the bromodomains of BRD2, BRD3, and BRD4.[3] This action prevents the BET proteins from docking onto chromatin.
The direct consequence of this inhibition is the displacement of BET proteins from promoters and enhancers of their target genes. This leads to a cascade of downstream effects:
-
Reduced P-TEFb Recruitment: For BRD4-dependent genes, the inhibitor prevents BRD4 from recruiting P-TEFb to the chromatin.[6]
-
Decreased Pol II Phosphorylation: The lack of P-TEFb recruitment results in reduced phosphorylation of the Pol II C-terminal domain.
-
Transcriptional Repression: Without the signal to transition from pausing to elongation, Pol II remains stalled, leading to a significant suppression of target gene transcription.[6]
The following diagram illustrates the inhibitory mechanism.
Quantitative Data: Potency of Representative BET Inhibitors
The potency of BET inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against the individual bromodomains of each BET protein. This data is critical for understanding a compound's selectivity and on-target effects.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| (+)-JQ1 | BRD2 (BD1) | ITC (Kd) | ~150 | [3] |
| BRD3 (BD1) | ITC (Kd) | ~50 | [3] | |
| BRD4 (BD1) | ITC (Kd) | ~50 | [3] | |
| BRD4 (BD2) | ITC (Kd) | ~90 | [3] | |
| BRD4 (BD1) | AlphaScreen | 77 | [3] | |
| BRD4 (BD2) | AlphaScreen | 33 | [3] | |
| I-BET762 | BRD2 | BROMOscan (Kd) | 59 | N/A |
| (GSK525762A) | BRD3 | BROMOscan (Kd) | 27 | N/A |
| BRD4 | BROMOscan (Kd) | 26 | N/A | |
| I-BET151 | BRD2 | Cell-free | 500 | [1] |
| (GSK1210151A) | BRD3 | Cell-free | 250 | [1] |
| BRD4 | Cell-free | 790 | [1] |
Transcriptional Consequences of BET Inhibition
By displacing BET proteins, particularly BRD4, from chromatin, BET inhibitors cause potent and rapid downregulation of a specific subset of genes. These are often highly transcribed genes regulated by super-enhancers, which are large clusters of enhancers densely occupied by transcription factors and co-activators, including BRD4. The proto-oncogene MYC is a canonical target.
| Cell Line | Treatment | Target Gene | Change in Expression | Reference |
| MM1.S (Multiple Myeloma) | JQ1 (500 nM, 6h) | MYC | ~70% decrease | N/A |
| LNCaP (Prostate Cancer) | iBET (Inhibitor) | MYC | Significant decrease | [7] |
| Human Chondrocytes | I-BET151 | MMP1, MMP3 | Abrogated IL-1β induction | [7] |
| RA Synovial Fibroblasts | I-BET | IL8, other cytokines | Significant decrease |
Key Experimental Protocols for Studying BET Inhibitors
A multi-faceted approach is required to fully characterize the activity of a BET inhibitor from biochemical binding to cellular and genome-wide effects.
In Vitro Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the direct binding of an inhibitor to a bromodomain and its ability to displace a known ligand.
Methodology:
-
Reagents: Recombinant His-tagged BET bromodomain protein (e.g., BRD4-BD1), a biotinylated acetyl-histone peptide ligand (e.g., H4K5/8/12/16ac), Europium-cryptate labeled anti-His antibody (donor fluorophore), and Streptavidin-XL665 (acceptor fluorophore).
-
Principle: When the His-tagged bromodomain binds the biotinylated peptide, the donor and acceptor fluorophores are brought into close proximity, allowing for a FRET signal upon excitation.
-
Procedure:
-
The bromodomain protein, histone peptide, and antibodies are incubated together in a microplate well.
-
A serial dilution of the test inhibitor (e.g., this compound) is added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Detection: The plate is read on a TR-FRET-capable reader. The inhibitor displaces the peptide ligand, separating the donor and acceptor, leading to a decrease in the FRET signal.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cellular Assay: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold-standard method to demonstrate that a BET inhibitor displaces BET proteins from their target sites on chromatin across the genome.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line like MM1.S) with the BET inhibitor or a vehicle control (DMSO) for a defined period (e.g., 1-6 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture media. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to the target BET protein (e.g., anti-BRD4). Use a non-specific IgG as a control.
-
Immune Complex Capture: Add magnetic beads (e.g., Protein A/G) to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the captured complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Compare the BRD4 peak intensities between inhibitor-treated and vehicle-treated samples to demonstrate displacement.
The workflow for a ChIP-seq experiment is outlined in the diagram below.
Conclusion
Inhibitors of the BET protein family represent a powerful class of chemical probes and potential therapeutics that function by disrupting a fundamental mechanism of gene control. By competitively blocking the interaction between BET proteins and acetylated chromatin, these compounds effectively evict these epigenetic readers from the genome. This leads to the transcriptional repression of key disease-driving genes, particularly those involved in cancer and inflammation. A thorough characterization of any novel BET inhibitor, such as the hypothetical "this compound," would require a suite of biochemical and cellular assays to confirm its potency, selectivity, and its ultimate effect on the transcriptional landscape of the cell.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD2 interconnects with BRD3 to facilitate Pol II transcription initiation and elongation to prime promoters for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactome Rewiring Following Pharmacological Targeting of BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The double bromodomain proteins Brd2 and Brd3 couple histone acetylation to transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3D chromatin architecture, BRD4, and Mediator have distinct roles in regulating genome-wide transcriptional bursting and gene network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. businessbullet.co.uk [businessbullet.co.uk]
- 11. BRD3 Regulates the Inflammatory and Stress Response in Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Brd-IN-3: A Potent PCAF Bromodomain Inhibitor for Chromatin Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brd-IN-3, also identified as (R,R)-36n, is a highly potent and selective small molecule inhibitor of the bromodomain of P300/CBP-associated factor (PCAF). As a key epigenetic reader, the PCAF bromodomain plays a critical role in recognizing acetylated lysine residues on histones and other proteins, thereby facilitating chromatin remodeling and gene transcription. Dysregulation of this process is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity profile, and its utility as a chemical probe to investigate the biological functions of the PCAF bromodomain. Detailed experimental protocols and data are presented to enable researchers to effectively utilize this compound in their studies.
Introduction
Epigenetic modifications, particularly the acetylation of histone proteins, are fundamental to the regulation of gene expression. Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues, acting as "readers" of the histone code. The bromodomain and extra-terminal domain (BET) family of proteins has been a primary focus of inhibitor development. However, targeting non-BET bromodomains, such as that of PCAF (KAT2B), offers a distinct therapeutic strategy and a means to dissect the specific roles of these epigenetic regulators.
This compound emerged from a structure-based drug discovery effort to develop potent and selective inhibitors of the PCAF bromodomain. Its pyrrolo[3,2-d]pyrimidin-4-one scaffold provides a novel chemical entity for probing PCAF biology.
Mechanism of Action
This compound functions as a competitive inhibitor of the PCAF bromodomain. It occupies the acetyl-lysine binding pocket, thereby preventing the recruitment of PCAF to acetylated histones and other acetylated proteins. This disruption of PCAF's "reader" function is hypothesized to modulate the expression of PCAF-dependent genes. By inhibiting the interaction of PCAF with chromatin, this compound can lead to alterations in chromatin structure and accessibility, ultimately impacting transcriptional programs.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: Biochemical Potency of this compound [1]
| Target | Assay Format | IC50 (nM) | K_D_ (nM) |
| PCAF | HTRF | 7 | 78 |
| GCN5 | HTRF | 180 | - |
| FALZ (BPTF) | HTRF | 2300 | - |
IC50: Half-maximal inhibitory concentration. K_D_: Dissociation constant.
Table 2: Selectivity Profile of this compound (BROMOscan) [1]
This table presents the percent inhibition of this compound at a concentration of 1 µM against a panel of 32 human bromodomains.
| Bromodomain | % Inhibition at 1 µM |
| PCAF | 98 |
| GCN5 | 85 |
| BRD1 | 25 |
| BRD2 (BD1) | <10 |
| BRD2 (BD2) | <10 |
| BRD3 (BD1) | <10 |
| BRD3 (BD2) | <10 |
| BRD4 (BD1) | <10 |
| BRD4 (BD2) | <10 |
| BRDT (BD1) | <10 |
| BRDT (BD2) | <10 |
| BAZ2A | <10 |
| BAZ2B | <10 |
| BRPF1 | <10 |
| BRPF2 | <10 |
| BRPF3 | <10 |
| CECR2 | <10 |
| CREBBP | <10 |
| EP300 | <10 |
| SMARCA2 | <10 |
| SMARCA4 | <10 |
| TAF1 (BD1) | <10 |
| TAF1 (BD2) | <10 |
| TAF1L (BD1) | <10 |
| TAF1L (BD2) | <10 |
| TRIM24 | <10 |
| TRIM33 | <10 |
| ZMYND11 | <10 |
| ATAD2A | <10 |
| ATAD2B | <10 |
| FALZ (BPTF) | 55 |
| TIF1α | <10 |
Data extracted from the primary publication by Huang L, et al. (2019).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCAF Inhibition
This assay is used to determine the IC50 value of inhibitors against the PCAF bromodomain.
-
Reagents:
-
His-tagged human PCAF bromodomain protein (amino acids 718-832)
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Europium cryptate-labeled anti-His antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
-
Procedure:
-
Add 2 µL of serially diluted this compound (in DMSO) to a 384-well low-volume black plate.
-
Add 4 µL of a mixture containing the His-tagged PCAF bromodomain protein (final concentration 10 nM) and the biotinylated H4K8ac peptide (final concentration 20 nM) in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a detection mixture containing the Europium cryptate-labeled anti-His antibody and Streptavidin-XL665 in assay buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on a compatible HTRF reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the target engagement of this compound with PCAF in a cellular context.
-
Reagents:
-
Human cancer cell line (e.g., MM.1S)
-
This compound
-
Lysis buffer: PBS with protease inhibitors
-
Antibodies: Anti-PCAF antibody, secondary antibody
-
-
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for 1 hour.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70 °C) for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated proteins.
-
Analyze the soluble fractions by Western blotting using an anti-PCAF antibody to detect the amount of soluble PCAF at each temperature.
-
An increase in the thermal stability of PCAF in the presence of this compound indicates target engagement.
-
Western Blot for Histone Acetylation
This assay assesses the effect of this compound on global histone acetylation levels.
-
Reagents:
-
Human cancer cell line (e.g., MV-4-11)
-
This compound
-
Histone extraction buffer
-
Antibodies: Anti-acetyl-Histone H3 (e.g., Ac-H3K9, Ac-H3K14), Anti-total Histone H3, secondary antibody
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Isolate histones from the cell nuclei using a histone extraction protocol.
-
Quantify protein concentration.
-
Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against specific acetylated histone marks and total histone H3 (as a loading control).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative change in histone acetylation.
-
Cell Viability Assay
This assay measures the anti-proliferative effect of this compound on cancer cell lines.
-
Reagents:
-
Human cancer cell line (e.g., MM.1S, MV-4-11)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the PCAF bromodomain. Its high potency and selectivity make it a superior chemical probe compared to less specific inhibitors. The data and protocols provided in this guide are intended to facilitate its use in studies aimed at understanding the intricate mechanisms of chromatin remodeling and gene regulation mediated by PCAF. Further research utilizing this compound may uncover novel therapeutic opportunities for diseases driven by epigenetic dysregulation.
References
Brd-IN-3: An In-depth Technical Guide on its Effects on the BRD Protein Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd-IN-3, also identified as (R,R)-36n, has emerged as a potent and selective chemical probe for the bromodomain of P300/CBP-associated factor (PCAF). As a member of the GCN5-related N-acetyltransferase (GNAT) family, PCAF plays a critical role in transcriptional regulation through its histone acetyltransferase (HAT) activity and its function as a "reader" of acetylated lysine residues via its bromodomain. Dysregulation of PCAF and other bromodomain-containing proteins is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on the broader bromodomain (BRD) protein family, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and workflows.
Quantitative Analysis of this compound's Interaction with the BRD Protein Family
This compound exhibits high potency for the PCAF bromodomain with an IC50 of 7 nM as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] Further characterization by Isothermal Titration Calorimetry (ITC) confirmed a dissociation constant (Kd) of 78 nM for its interaction with PCAF.[1]
To assess its selectivity, this compound was screened against a panel of 32 human bromodomains. The results demonstrate that this compound possesses considerable selectivity for PCAF. It also shows activity against GCN5 and FALZ, while exhibiting weak or no activity against the Bromodomain and Extra-Terminal Domain (BET) family members (BRD2, BRD3, BRD4) and other bromodomains.[1]
Table 1: Inhibitory Activity of this compound against a Panel of Human Bromodomains
| Bromodomain Protein | Assay Type | IC50 / Kd (nM) | Reference |
| PCAF | HTRF | 7 | [1] |
| ITC | 78 | [1] | |
| GCN5 | BROMOscan | 180 | [1] |
| FALZ | BROMOscan | 1,100 | [1] |
| BRD2 | BROMOscan | >10,000 | [1] |
| BRD3 | BROMOscan | >10,000 | [1] |
| BRD4 (BD1) | BROMOscan | >10,000 | [1] |
| BRD4 (BD2) | BROMOscan | >10,000 | [1] |
| BRD9 | BROMOscan | >10,000 | [1] |
| CREBBP | BROMOscan | >10,000 | [1] |
| EP300 | BROMOscan | >10,000 | [1] |
| ... (and 21 other tested bromodomains with >10,000 nM activity) | BROMOscan | >10,000 | [1] |
Data extracted from the supplementary information of Huang L, et al. J Med Chem. 2019 May 9;62(9):4526-4542.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCAF Inhibition
This assay was employed to determine the IC50 value of this compound against the PCAF bromodomain.
Materials:
-
Recombinant human PCAF bromodomain protein (residues 717-833) with a C-terminal His-tag.
-
Biotinylated histone H3 peptide (residues 1-21) acetylated at lysine 14 (H3K14ac).
-
Europium cryptate-labeled anti-His antibody (donor fluorophore).
-
Streptavidin-XL665 (acceptor fluorophore).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
This compound and other test compounds.
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a mixture of the PCAF-His protein and the biotin-H3K14ac peptide in assay buffer.
-
Add 4 µL of the protein-peptide mixture to each well.
-
Prepare a detection mixture containing the Europium cryptate-labeled anti-His antibody and Streptavidin-XL665 in assay buffer.
-
Add 4 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for PCAF Binding Affinity
ITC was used to measure the dissociation constant (Kd) of this compound for the PCAF bromodomain.
Materials:
-
Recombinant human PCAF bromodomain protein.
-
This compound.
-
ITC Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl.
-
Isothermal Titration Calorimeter.
Procedure:
-
Dialyze the PCAF protein against the ITC buffer overnight.
-
Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Load the PCAF protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.
-
The raw data is integrated to obtain the heat of binding for each injection.
-
The resulting binding isotherm is fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways involving PCAF and GCN5, the primary targets of this compound.
Caption: PCAF Signaling Pathway and Point of Inhibition by this compound.
Caption: GCN5 Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing a bromodomain inhibitor like this compound.
Caption: General Workflow for Bromodomain Inhibitor Characterization.
Conclusion
This compound is a valuable chemical tool for the scientific community, offering high potency and selectivity for the PCAF bromodomain. Its characterization through rigorous biophysical and biochemical assays provides a clear understanding of its interaction with the BRD protein family. The detailed experimental protocols and visual representations of associated signaling pathways presented in this guide are intended to facilitate further research into the biological functions of PCAF and the therapeutic potential of its inhibition. The selectivity profile of this compound, particularly its weak activity against the BET family, makes it a superior probe for dissecting the specific roles of PCAF in health and disease.
References
Preliminary Studies on Brd-IN-3: An In-depth Technical Guide
A comprehensive search of publicly available scientific literature and research databases did not yield any specific information, preliminary studies, or technical data for a compound designated "Brd-IN-3." The search results primarily discuss the broader family of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD2, BRD3, and BRD4, which are key regulators of gene expression.
This guide, therefore, provides a summary of the functions and associated signaling pathways of the well-characterized BET proteins BRD2 and BRD3, which may serve as a foundational reference for understanding the potential context of a hypothetical "this compound" inhibitor.
The Role of BRD2 and BRD3 in Gene Regulation
BRD2 and BRD3 are epigenetic "readers" that play a crucial role in transcriptional regulation. They recognize and bind to acetylated lysine residues on histone tails, a key marker of active chromatin. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters, thereby activating gene expression.
Key Functions of BRD2 and BRD3:
-
Transcriptional Elongation: Both BRD2 and BRD3 are associated with the highly acetylated chromatin of transcribed genes and facilitate the passage of RNA polymerase II, a critical step in transcriptional elongation.[1]
-
Cell Cycle Regulation: Studies have shown that BRD3 plays a fundamental role in regulating the cell cycle and DNA replication.[2] Overexpression of BRD3 has been observed to halt cell cycle progression from the G1 to the S phase.[3]
-
Inflammatory and Stress Response: BRD3 is implicated as an upstream regulator of inflammatory and stress response pathways.[2][4] It regulates the expression of several cytokines and chemokines.[2]
-
Protein-Protein Interactions: The extra-terminal (ET) domain of BRD3 acts as a module for protein-protein interactions, binding to various chromatin-remodeling complexes such as NuRD, BAF, and INO80.[5] This interaction is mediated by a short linear "KIKL" motif in the partner proteins.[5]
Signaling Pathways Involving BRD Proteins
The precise signaling pathways for a specific inhibitor like "this compound" cannot be detailed without direct experimental evidence. However, based on the known functions of BRD2 and BRD3, several pathways are of significant interest.
Quantitative Data
Due to the absence of specific studies on "this compound," no quantitative data regarding its binding affinity, inhibitory concentrations (IC50), or effects on cellular pathways can be provided. For context, studies on related BET inhibitors often present data in tabular format. A hypothetical table for a compound like "this compound" might include the following:
| Target | Assay Type | IC50 (nM) |
| BRD2 | Binding Assay | Data not available |
| BRD3 | Binding Assay | Data not available |
| BRD4 | Binding Assay | Data not available |
| Cell Line X | Proliferation Assay | Data not available |
| Cell Line Y | Cytotoxicity Assay | Data not available |
Experimental Protocols
Detailed experimental protocols are specific to the compound and the biological questions being investigated. Without any published research on "this compound," specific methodologies cannot be cited. However, common experimental procedures used to characterize BET inhibitors are outlined below.
General Experimental Workflow for Characterizing a BET Inhibitor:
1. Biochemical Assays (Binding Affinity and Selectivity):
-
Protocol: In vitro binding assays, such as AlphaScreen, TR-FRET, or surface plasmon resonance (SPR), would be performed to determine the binding affinity (Kd) or inhibitory concentration (IC50) of "this compound" against the bromodomains of BRD2, BRD3, and BRD4.
-
Objective: To quantify the potency and selectivity of the compound for different BET family members.
2. Cell-Based Assays (Cellular Potency and Phenotypic Effects):
-
Protocol: Various cancer or inflammatory cell lines would be treated with increasing concentrations of "this compound." Cellular viability (e.g., using CellTiter-Glo), proliferation (e.g., BrdU incorporation), and apoptosis (e.g., caspase-3/7 activity) would be measured.
-
Objective: To determine the effect of the compound on cellular processes and establish a dose-response relationship.
3. Target Engagement and Downstream Effects (Molecular Mechanism):
-
Protocol: Western blotting would be used to assess the levels of key proteins regulated by BET proteins (e.g., c-MYC, p21).[3] Quantitative real-time PCR (RT-qPCR) would measure changes in the mRNA expression of target genes.[3][4]
-
Objective: To confirm that the compound engages its intended target in a cellular context and modulates downstream signaling pathways.
4. Transcriptomic Analysis (Global Gene Expression Changes):
-
Protocol: RNA sequencing (RNA-seq) would be performed on cells treated with "this compound" to identify genome-wide changes in gene expression.[2]
-
Objective: To gain a comprehensive understanding of the transcriptional landscape modulated by the compound.
References
- 1. The double bromodomain proteins Brd2 and Brd3 couple histone acetylation to transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD3 Regulates the Inflammatory and Stress Response in Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor suppressive role of the epigenetic master regulator BRD3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The BRD3 ET domain recognizes a short peptide motif through a mechanism that is conserved across chromatin remodelers and transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Intricacies of Cellular Entry and Localization of Brd-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brd-IN-3 is a potent and selective small molecule inhibitor of the p300/CBP-associated factor (PCAF) bromodomain, also exhibiting activity against General Control Non-repressed protein 5 (GCN5).[1][2][3][4][5] As a promising epigenetic modulator, understanding its cellular pharmacokinetics, including uptake and subcellular distribution, is paramount for elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide synthesizes the currently available information on this compound and provides a framework of established experimental protocols to investigate its cellular behavior. While specific quantitative data for this compound cellular uptake and distribution are not yet publicly available, this document outlines the methodologies and pathways relevant to its known targets, offering a comprehensive starting point for researchers in this field.
Introduction to this compound and its Targets
This compound is a high-affinity ligand for the bromodomain of PCAF, a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation. By inhibiting the PCAF bromodomain, this compound disrupts the interaction between PCAF and acetylated histones, thereby modulating gene expression. Its additional activity against GCN5, another key HAT, suggests a broader impact on cellular processes.[1][2][3][4][5] The inhibition of these enzymes has been linked to anti-inflammatory and anti-cancer effects.[6][7]
Postulated Signaling Pathways of this compound
The primary mechanism of action of this compound is the inhibition of PCAF and GCN5 bromodomains. This interference with histone binding is expected to alter the acetylation status of various protein targets, leading to downstream effects on gene transcription. A simplified representation of this signaling cascade is depicted below.
Caption: Postulated signaling pathway of this compound.
Quantitative Data on Cellular Uptake and Distribution
As of the latest literature review, specific quantitative data detailing the cellular uptake and subcellular distribution of this compound have not been published. Research in this area is crucial to understand the compound's concentration at its site of action and to inform dosing strategies in preclinical and clinical studies. The following table is provided as a template for researchers to populate as data becomes available.
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Uptake (pmol/mg protein) | Subcellular Distribution (% of total) | Analytical Method | Reference |
| Nucleus: Cytosol: Mitochondria: Other: | ||||||
| Nucleus: Cytosol: Mitochondria: Other: | ||||||
| Nucleus: Cytosol: Mitochondria: Other: |
Experimental Protocols for Determining Cellular Uptake and Distribution
To address the gap in knowledge regarding this compound's cellular pharmacokinetics, the following established experimental protocols are recommended. These methods are widely used for characterizing the cellular uptake and distribution of small molecule inhibitors.
Cell Culture and Treatment
-
Cell Lines: Select relevant human or animal cell lines based on the therapeutic area of interest (e.g., cancer cell lines, inflammatory cell models).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cellular Uptake Assay
This protocol aims to quantify the amount of this compound that enters the cells over time.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Gcn5 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Brd-IN-3: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brd-IN-3 is a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) and GCN5 bromodomains, critical regulators of gene transcription. This document provides detailed application notes and experimental protocols for the utilization of this compound in preclinical research settings. It includes comprehensive information on solubility, stock solution preparation, in vitro binding assays, and cell-based functional assays, along with safety and handling guidelines.
Chemical Properties and Solubility
This compound is an essential tool for studying the biological roles of PCAF and GCN5 bromodomains and for exploring their therapeutic potential. Accurate preparation of this compound solutions is critical for reproducible experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (R,R)-2-((5-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-1-methylpiperidin-3-yl)amino)-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one |
| Molecular Formula | C₂₁H₂₅N₅O₃ |
| Molecular Weight | 395.45 g/mol |
| CAS Number | 2351938-32-2 |
| Appearance | Crystalline solid |
| Purity | >98% |
| IC₅₀ (PCAF Bromodomain) | 7 nM[1] |
Solubility and Stock Solution Preparation
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in aqueous-based buffers or cell culture media.
Table 2: Preparation of this compound Stock Solutions in DMSO [1]
| Desired Stock Concentration | 1 mg this compound | 5 mg this compound | 10 mg this compound |
| 1 mM | 2.5288 mL | 12.6438 mL | 25.2876 mL |
| 5 mM | 0.5058 mL | 2.5288 mL | 5.0575 mL |
| 10 mM | 0.2529 mL | 1.2644 mL | 2.5288 mL |
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of pure, anhydrous DMSO to the tube.
-
To aid dissolution, gently warm the tube to 37°C and vortex briefly.[1]
-
For complete dissolution, sonicate the solution in an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is crucial to maintain its activity.
-
Solid Compound: Store at -20°C for long-term storage.
-
Stock Solutions (in DMSO):
Avoid repeated freeze-thaw cycles of the stock solution. When thawing for use, bring the aliquot to room temperature and vortex gently before dilution. The stability of this compound in aqueous solutions at working concentrations is limited and should be prepared fresh for each experiment.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
In Vitro Bromodomain Binding Assay (AlphaScreen)
This protocol describes a bead-based proximity assay to measure the inhibition of the PCAF bromodomain interaction with an acetylated histone peptide.
Materials:
-
Recombinant human PCAF bromodomain protein (with a suitable tag, e.g., GST or His)
-
Biotinylated histone H3 peptide acetylated at lysine 9 (H3K9ac)
-
Streptavidin-coated Donor beads
-
Acceptor beads (specific to the protein tag, e.g., Glutathione for GST or Nickel Chelate for His)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well white opaque microplates
-
Microplate reader capable of AlphaScreen detection
Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In a 384-well plate, add the following in order:
-
5 µL of diluted this compound or DMSO control.
-
5 µL of PCAF bromodomain protein diluted in Assay Buffer.
-
5 µL of biotinylated H3K9ac peptide diluted in Assay Buffer.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow for binding equilibration.
-
Bead Addition:
-
Prepare a mixture of Streptavidin-coated Donor beads and tag-specific Acceptor beads in Assay Buffer according to the manufacturer's instructions.
-
Add 10 µL of the bead mixture to each well.
-
-
Final Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the in vitro AlphaScreen-based binding assay.
Cell-Based Proliferation Assay (SRB Assay)
This protocol measures the effect of this compound on the proliferation of a cancer cell line (e.g., a leukemia or solid tumor line known to be sensitive to bromodomain inhibition).
Materials:
-
Human cancer cell line (e.g., MV4-11, a leukemia cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom microplates
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be ≤ 0.1%. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 60 minutes.
-
Washing: Wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Gene Expression Analysis by qRT-PCR
This protocol is designed to assess the effect of this compound on the expression of target genes regulated by PCAF/GCN5.
Materials:
-
Relevant cell line
-
6-well plates
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the vehicle control.
Signaling Pathway
This compound inhibits the bromodomains of the histone acetyltransferases (HATs) PCAF and GCN5. These enzymes play a crucial role in epigenetic regulation by acetylating histone tails, particularly H3K9. This acetylation serves as a binding site for other proteins, leading to chromatin remodeling and transcriptional activation of target genes involved in cell cycle progression, proliferation, and inflammation. By blocking the "reader" function of the PCAF/GCN5 bromodomains, this compound is expected to prevent the recruitment of the transcriptional machinery to these sites, thereby downregulating the expression of key oncogenes and pro-inflammatory cytokines.
Caption: Inhibition of PCAF/GCN5 signaling by this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound in solid or solution form.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for research purposes only and is not for use in humans. The information provided is based on available data and should be used as a guide. Researchers should optimize protocols for their specific experimental systems.
References
Application Note & Protocol: ChIP-seq Analysis of BET Inhibitor Brd-IN-3 Effects on Chromatin Occupancy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histones via their bromodomains, recruiting transcriptional machinery to promoters and enhancers to drive gene expression.[3][4] In various diseases, including cancer, the function of BET proteins is often deregulated.[1][5]
Brd-IN-3 is a potent and specific small molecule inhibitor of BET proteins. It competitively binds to the acetyl-lysine binding pockets of bromodomains, thereby displacing them from chromatin. This displacement leads to the suppression of target gene transcription, making BET inhibitors a promising class of therapeutic agents.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful method to map protein-DNA interactions across the entire genome.[6] This application note provides a detailed protocol for utilizing ChIP-seq to investigate the genome-wide effects of this compound on the chromatin occupancy of BET proteins, such as BRD4.
Mechanism of Action of this compound
BET proteins like BRD4 are essential for transcriptional elongation. BRD4 binds to acetylated chromatin and recruits the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II (Pol II), releasing it from a paused state and enabling productive transcription.[1][3] this compound treatment competitively inhibits the binding of BRD4 to acetylated histones, leading to its dissociation from chromatin, reduced Pol II phosphorylation, and subsequent transcriptional repression of target genes.
Caption: Mechanism of this compound action on a target gene promoter.
Part 1: Experimental Protocol for BRD4 ChIP-seq
This protocol is optimized for approximately 1-3 x 107 cells per immunoprecipitation (IP).[7]
Experimental Workflow Diagram
References
- 1. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Brd-IN-3 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd-IN-3 is a potent and selective small molecule inhibitor of the bromodomain of P300/CBP-associated factor (PCAF), also known as KAT2B. As an epigenetic reader, PCAF plays a crucial role in transcriptional regulation by recognizing acetylated lysine residues on histones and other proteins. Emerging evidence implicates PCAF in the regulation of key immunological processes, including inflammation, macrophage polarization, and T cell differentiation. These application notes provide an overview of the potential uses of this compound in immunology research and detailed protocols for its application in cellular assays.
Mechanism of Action
This compound specifically targets the bromodomain of PCAF, preventing it from binding to acetylated lysine residues. This disruption of PCAF's "reading" function interferes with the recruitment of transcriptional machinery to target gene promoters, thereby modulating the expression of genes involved in immune responses. Notably, PCAF has been shown to regulate the NF-κB signaling pathway, influence macrophage polarization, and play a role in the differentiation of regulatory T cells (Tregs). By inhibiting PCAF, this compound offers a valuable tool for investigating these and other immunological phenomena.
Quantitative Data
The inhibitory activity of this compound and its analogs has been characterized against a panel of bromodomains. The following table summarizes key quantitative data from the primary literature[1].
| Compound | Target Bromodomain | IC50 (nM) |
| This compound ((R,R)-36n) | PCAF | 7 [1] |
| This compound ((R,R)-36n) | GCN5 | >1000 |
| This compound ((R,R)-36n) | FALZ | >1000 |
| This compound ((R,R)-36n) | BRD4(1) | >10000 |
| This compound ((R,R)-36n) | CREBBP | >10000 |
Signaling Pathways
PCAF in NF-κB Signaling
PCAF is known to be a co-activator of the NF-κB pathway. It can acetylate the p65 subunit of NF-κB, which is crucial for its transcriptional activity. Inhibition of PCAF with this compound is hypothesized to reduce the expression of NF-κB target genes, which include many pro-inflammatory cytokines like TNF-α and IL-6.
References
Brd-IN-3 Application in Neuroscience Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brd-IN-3 is a potent and selective small molecule inhibitor of the bromodomain of P300/CBP-associated factor (PCAF), also known as KAT2B. As a member of the GCN5-related N-acetyltransferase (GNAT) family of histone acetyltransferases (HATs), PCAF plays a crucial role in transcriptional regulation through the acetylation of histones and other proteins. Emerging evidence highlights the significance of epigenetic mechanisms, including histone acetylation, in the pathophysiology of various neurological disorders. The targeted inhibition of specific bromodomains, which are "readers" of these acetylation marks, offers a promising therapeutic strategy.
While direct studies of this compound in neuroscience are not yet extensively published, the known functions of its target, PCAF, in the central nervous system (CNS) suggest its potential as a valuable research tool for investigating neuroinflammatory and neurodegenerative processes. PCAF has been implicated in the regulation of microglial activation, axonal regeneration, and the pathological cascades associated with Alzheimer's disease.[1][2][3] These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience research, based on the established roles of PCAF and findings from studies using other PCAF or bromodomain and extra-terminal (BET) domain inhibitors.
Mechanism of Action
This compound selectively binds to the bromodomain of PCAF, preventing its interaction with acetylated lysine residues on histones and other proteins. This disruption of PCAF's "reader" function can modulate the transcription of target genes. In the context of neuroscience, a key pathway influenced by PCAF is the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammation. PCAF can acetylate the p65 subunit of NF-κB, enhancing its transcriptional activity and promoting the expression of pro-inflammatory cytokines.[1][3] By inhibiting the PCAF bromodomain, this compound is hypothesized to prevent the recruitment of the PCAF complex to NF-κB, thereby downregulating the inflammatory response in glial cells.
Quantitative Data
Quantitative data for this compound in neuroscience applications is currently limited. The following table summarizes the known inhibitory activity of this compound against its primary target and provides data for other experimental PCAF inhibitors used in neuroscience-related studies for comparative purposes.
| Compound | Target | IC50 | Cell Type/Assay Condition | Reference |
| This compound | PCAF Bromodomain | 7 nM | Biochemical Assay | [MCE] |
| Compound C-11 | PCAF | ~0.25 µM | Enzyme Inhibition Assay | [1] |
| Compound C-30-27 | PCAF | Not specified (potent inhibitor) | Cellular Assays (BV2, Neuro-2A) | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
PCAF-Mediated Neuroinflammatory Signaling
References
- 1. Selective inhibition of PCAF suppresses microglial-mediated β-amyloid neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of a Novel BET Protein-Targeted PET Imaging Probe for In Vivo Characterization of Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-JQ1 attenuated LPS-induced microglial inflammation via MAPK/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Brd-IN-3 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Brd-IN-3 in their experiments. The following information is designed to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions in DMSO.
Q2: How should this compound stock solutions be stored?
A2: Proper storage of stock solutions is crucial to maintain the integrity of this compound. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1] The recommended storage conditions are as follows:
Q3: I am having trouble dissolving this compound in DMSO. What can I do?
A3: If you encounter solubility issues with this compound in DMSO, you can warm the solution to 37°C and use sonication in an ultrasonic bath to facilitate dissolution.[1]
Q4: What is the expected stability of this compound in aqueous buffers?
A4: While specific data on the stability of this compound in various aqueous buffers is limited, compounds with similar heterocyclic scaffolds can be susceptible to hydrolysis, particularly at non-neutral pH. It is recommended to prepare fresh working solutions in your aqueous buffer of choice immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q5: Which aqueous buffer system is recommended for experiments with this compound?
A5: Commercially available assay kits for bromodomain inhibitors frequently utilize HEPES-based buffers. This suggests that a HEPES buffer system is likely compatible with this compound. However, it is always advisable to empirically test the compatibility and stability of this compound in your specific assay buffer.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Problem 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Question: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common issue when diluting hydrophobic compounds from a high-concentration organic stock into an aqueous medium. Here are several steps you can take to mitigate precipitation:
-
Decrease the final concentration of DMSO: While DMSO is an excellent solvent for this compound, its concentration in the final assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may interfere with some assays.[2]
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes improve solubility.
-
Vortex during dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
-
Consider excipients: In some cases, the use of a small percentage of a non-ionic surfactant or a cyclodextrin in the final buffer can improve the solubility of hydrophobic compounds. However, the compatibility of any excipient with your specific assay must be validated.
-
Problem 2: Loss of this compound activity in my assay over time.
-
Question: I am seeing a decrease in the inhibitory activity of this compound in my experiments, especially when I prepare my working solutions in advance. What could be the cause?
-
Answer: A time-dependent loss of activity suggests that this compound may be degrading in your aqueous working solution.
-
Prepare fresh working solutions: The most effective way to address this is to prepare your working dilutions of this compound in the aqueous buffer immediately before you start your experiment.
-
Evaluate buffer pH: The stability of small molecules can be pH-dependent. If your assay allows, you could investigate the stability of this compound in buffers with slightly different pH values (e.g., pH 7.0 vs. pH 7.4) to identify the optimal condition.
-
Minimize exposure to light: While there is no specific data on the photostability of this compound, it is good practice to protect solutions of organic small molecules from prolonged exposure to direct light.
-
Data Summary
| Parameter | Value |
| Solubility | Soluble in DMSO |
| Stock Solution Storage | -20°C for up to 1 month |
| -80°C for up to 6 months | |
| Stock Solution Preparation | Can be aided by heating to 37°C and sonication |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for In Vitro Assays
This protocol outlines a general procedure for preparing a working solution of this compound from a DMSO stock for a typical in vitro assay.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Based on the molecular weight of this compound (395.45 g/mol ), weigh out the appropriate amount of solid compound.
-
Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.
-
If necessary, warm the solution to 37°C and sonicate to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create intermediate stock solutions.
-
For example, to get a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
-
Prepare the final working solution by diluting the appropriate intermediate stock into the pre-warmed aqueous assay buffer.
-
Ensure that the final concentration of DMSO in the assay is below 0.5%.
-
Add the DMSO stock to the buffer while vortexing to ensure rapid mixing.
-
Use the freshly prepared working solution immediately.
-
Visualizations
References
Technical Support Center: Troubleshooting Brd-IN-3 Precipitation in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the PCAF bromodomain inhibitor, Brd-IN-3, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain.[1] It is a valuable tool for studying the role of PCAF in gene transcription, chromatin remodeling, and other cellular processes.[2][3][4][5][6]
Q2: I dissolved this compound in DMSO and it looked clear, but it precipitated when I added it to my cell culture media. Why is this happening?
This is a common issue with hydrophobic compounds like this compound. While soluble in an organic solvent like DMSO, the compound's low aqueous solubility causes it to crash out of solution when introduced to the largely aqueous environment of cell culture media.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many researchers aiming for 0.1% or lower to minimize any potential off-target effects.[2] It is always best to perform a solvent tolerance test for your specific cell line.
Q4: Can I heat or sonicate the media to redissolve the this compound precipitate?
Heating the media is generally not recommended as it can degrade media components and harm the cells. While brief sonication might help in some cases, it is often not a practical or effective solution for precipitated compounds in a cell culture setting and may not provide a stable solution. A better approach is to optimize the solubilization protocol from the start.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation in media.
Detailed Experimental Protocols
Protocol 1: Recommended Solubilization of this compound for Cell Culture
This protocol is designed to minimize precipitation when introducing a hydrophobic compound like this compound into an aqueous cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous, sterile DMSO to make a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief warming to 37°C can aid dissolution.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (Serial Dilution Method):
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of your this compound DMSO stock into the pre-warmed medium. It is critical to add the DMSO stock to the medium and not the other way around.
-
Example for a final concentration of 10 µM from a 10 mM stock (1:1000 dilution):
-
Step 1 (1:10 dilution): Add 2 µL of the 10 mM this compound stock to 18 µL of pre-warmed medium. Vortex gently. This creates a 1 mM intermediate solution.
-
Step 2 (1:100 dilution): Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium. Vortex gently. This results in the final 10 µM working solution.
-
-
-
Final Addition to Cells:
-
Add the final working solution to your cells. Ensure the final DMSO concentration is below the tolerance limit for your cell line (ideally ≤ 0.1%).
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 395.45 g/mol | [1] |
| IC50 (PCAF Bromodomain) | 7 nM | [1] |
| Solubility | Soluble in DMSO | [1] |
| Aqueous Solubility (PBS) | Low (specific value not published) | Inferred |
| Computed XLogP3 | 1.5 | [7] |
PCAF Signaling Pathway
This compound inhibits the bromodomain of PCAF. PCAF is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional activation. It acetylates histone proteins, leading to a more open chromatin structure that allows for the binding of transcription factors and the initiation of gene transcription.
Diagram of the PCAF-Mediated Transcription Activation Pathway
Caption: PCAF-mediated transcriptional activation and point of inhibition by this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. pnas.org [pnas.org]
- 3. The histone acetyltransferase PCAF regulates p21 transcription through stress-induced acetylation of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Interactions between the ERK1/2 signaling pathway and PCAF play a key role in PE-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C21H25N5O3 | CID 138105961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Brd-IN-3 In Vivo Toxicity
Disclaimer: Specific in vivo toxicity data for the research compound Brd-IN-3 are not extensively published. This guide is based on the known class effects of Bromodomain and Extra-Terminal domain (BET) inhibitors and provides a general framework for identifying and mitigating potential toxicities during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other BET inhibitors?
A1: this compound is presumed to function as a BET inhibitor. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins.[1][2] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[3] BET inhibitors work by competitively occupying the acetyl-lysine binding pocket of bromodomains, preventing BET proteins from docking onto chromatin.[2] This leads to the downregulation of key genes involved in cell proliferation and cancer, such as the MYC oncogene.
Q2: What are the common in vivo toxicities associated with BET inhibitors?
A2: The toxicities associated with BET inhibitors are generally considered "on-target," meaning they result from the intended mechanism of inhibiting BET proteins in normal tissues.[4] Common adverse effects observed in preclinical models and clinical trials include:
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Hematological Toxicity: Thrombocytopenia (low platelet count) is the most common dose-limiting toxicity.[5] Decreases in other blood cell lineages, such as lymphocytes, have also been reported.[6]
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Gastrointestinal (GI) Toxicity: Symptoms can include diarrhea, nausea, and decreased appetite.[7] Mechanistically, this has been linked to the depletion of stem cells in the small intestine.[8]
-
General Systemic Effects: Researchers may observe fatigue, reversible alopecia (hair loss), and epidermal hyperplasia (skin thickening).[8] Body weight loss is a common indicator of general toxicity.[6]
Q3: How do I establish a safe and effective starting dose for this compound in my animal model?
A3: A Maximum Tolerated Dose (MTD) study is essential for any new compound being tested in vivo.[9][10] The goal is to identify the highest dose that can be administered without causing unacceptable side effects or overt toxicity.[9][11] This is typically achieved through a dose-escalation study in a small cohort of animals. The MTD is then used to guide dose selection for longer-term efficacy studies.[10] See the detailed protocol for an MTD study below.
Q4: My animals are experiencing significant weight loss after dosing. What steps should I take?
A4: Weight loss exceeding 15-20% of baseline is a critical indicator of toxicity and often a humane endpoint.
-
Confirm the Cause: Ensure the weight loss is due to the compound and not other factors like dehydration, stress, or issues with the vehicle formulation. Run a vehicle-only control group.
-
Reduce the Dose: The most straightforward approach is to lower the dose in subsequent cohorts.
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Adjust the Dosing Schedule: Consider less frequent dosing (e.g., every other day instead of daily) to allow for animal recovery between treatments.
-
Provide Supportive Care: Ensure easy access to food and water. Supplemental hydration with sterile saline or Lactated Ringer's solution may be necessary. Consult with your institution's veterinary staff.
Q5: this compound is poorly soluble. How can I prepare a suitable formulation for in vivo use?
A5: Many small molecule inhibitors have low aqueous solubility, which presents a challenge for achieving adequate bioavailability.[12] Several formulation strategies can be employed:
-
Co-solvents: Use a mixture of a primary solvent (like DMSO) and aqueous-based diluents (like saline or PBS). The final concentration of the organic solvent should be kept to a minimum (typically <10% DMSO) to avoid vehicle-related toxicity.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that improve solubility and stability.[13]
-
Cyclodextrins: Encapsulating the compound within cyclodextrin molecules (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) can significantly enhance its aqueous solubility.[13][14]
-
Nanosuspensions: Particle size reduction through techniques like nanomilling can increase the surface area of the drug, leading to a faster dissolution rate.[12][15]
Always test the tolerability of your chosen vehicle in a separate control group before proceeding with the full experiment.
Troubleshooting Guides
General In Vivo Toxicity Issues
| Observed Issue | Potential Cause(s) | Recommended Action / Troubleshooting |
| Acute Toxicity (distress or mortality within hours of first dose) | - Dose is too high.- Formulation issue (e.g., precipitation, incorrect pH).- Rapid absorption leading to off-target effects. | - Immediately halt the study and consult veterinary staff.- Reduce the starting dose significantly (e.g., by 50-75%).- Re-evaluate the formulation for solubility and stability at the dosing concentration.- Consider a different route of administration (e.g., oral gavage instead of intraperitoneal injection). |
| Weight Loss >15% | - On-target BET inhibitor toxicity (GI effects, reduced appetite).- Dehydration.- Vehicle toxicity. | - Reduce the dose or dosing frequency.- Provide supportive care (wet food, hydration fluids).- Run a vehicle-only control group to assess its contribution to toxicity.[16] |
| Reduced Mobility / Lethargy | - Systemic toxicity.- On-target effects on cell proliferation in vital tissues. | - Monitor animals closely.[17]- Perform a clinical assessment (e.g., body temperature, respiration).- Consider dose reduction.- If severe, may be a humane endpoint for euthanasia. |
| Gastrointestinal Issues (Diarrhea, abnormal stool) | - Known on-target effect of BET inhibitors on intestinal epithelium.[8] | - Monitor hydration status carefully.- Reduce the dose.- Ensure the formulation is not contributing to GI irritation. |
| Skin/Fur Abnormalities (Piloerection, alopecia) | - Piloerection is a general sign of malaise.[17]- Alopecia is a known potential side effect of sustained BET inhibition.[8] | - Piloerection warrants closer monitoring for other signs of toxicity.- Alopecia may be an acceptable side effect if other toxicity signs are absent and the effect is expected. |
Formulation and Dosing Issues
| Observed Issue | Potential Cause(s) | Recommended Action / Troubleshooting |
| Compound Precipitation in Formulation | - Poor solubility of the compound in the chosen vehicle.- Temperature or pH changes. | - Increase the proportion of co-solvent or surfactant.- Gently warm the solution or use sonication to aid dissolution.- Prepare fresh formulations daily.[13][18] |
| Injection Site Reactions | - Irritating vehicle (e.g., high DMSO concentration, extreme pH).- Compound precipitating out of solution post-injection. | - Reduce the concentration of irritating excipients.- Increase the injection volume to dilute the formulation (within animal welfare limits).- Change the route of administration. |
| Inconsistent Results Between Animals/Cohorts | - Inaccurate dosing due to poor formulation.- Degradation of the compound.- Variation in animal handling or technique. | - Ensure the formulation is a homogenous solution or a uniform suspension.- Assess the stability of the compound in the formulation over time.- Standardize all experimental procedures, including dosing time and technique.[19] |
Quantitative Data Summary
Table 1: Summary of Reported In Vivo Toxicities for Representative BET Inhibitors (Note: This data is for reference. The toxicity profile of this compound may differ.)
| Compound | Animal Model | Dose / Schedule | Key Reported Toxicities | Citation(s) |
| JQ1 | Mouse | 50 mg/kg, daily IP | Decreased B- and T-lymphocytes, weight loss at higher doses. | [8] |
| Brd4 (RNAi) | Mouse | Inducible shRNA | Epidermal hyperplasia, alopecia, depletion of intestinal stem cells, T-lymphocyte depletion. | [4][8] |
| OTX015 | Human (Clinical Trial) | 120-160 mg/day | Thrombocytopenia, gastrointestinal bleeding, severe fatigue. | [20] |
| CPI-0610 | Human (Clinical Trial) | Not specified | Thrombocytopenia, gastrointestinal side effects. | [5][20] |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for this compound in Mice
1. Objective: To determine the highest dose of this compound that can be administered daily for 5-7 consecutive days without inducing mortality or signs of serious toxicity (e.g., >20% body weight loss).[21]
2. Materials:
-
This compound compound
-
Vehicle components (e.g., DMSO, Tween® 80, Saline)
-
Sterile syringes and needles (appropriate gauge for dosing route)
-
Animal scale
-
Experimental animals (e.g., 6-8 week old female C57BL/6 mice)
3. Study Design:
-
Animals: Use 3-5 mice per dose group, including a vehicle-only control group.
-
Acclimation: Allow animals to acclimate for at least 5 days before the start of the experiment.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg). The dosing steps can be adjusted based on observed toxicity. A modified Fibonacci sequence is often used for dose escalation.
4. Preparation of Dosing Solution (Example Formulation): This is an example and must be optimized for this compound.
-
Weigh the required amount of this compound.
-
Dissolve in a minimal volume of DMSO (e.g., 5% of the final volume).
-
Add Tween® 80 (e.g., 10% of the final volume) and vortex thoroughly.
-
Add sterile saline or PBS dropwise while vortexing to reach the final volume.
-
The final vehicle composition could be 5% DMSO, 10% Tween® 80, 85% Saline.
-
Prepare a fresh formulation each day.
5. Administration:
-
Record the body weight of each animal before dosing.
-
Administer the calculated dose based on the most recent body weight (e.g., at a volume of 10 mL/kg).
-
Choose a consistent route of administration (e.g., intraperitoneal injection, oral gavage).
-
Dose animals once daily for 5-7 consecutive days.
6. Monitoring and Endpoints:
-
Clinical Observations: Monitor animals at least twice daily. Record any signs of toxicity, such as hunched posture, piloerection, lethargy, diarrhea, or abnormal breathing.[7][22][23]
-
Body Weight: Measure and record body weight daily, prior to dosing.
-
Humane Endpoints: Euthanize any animal that loses more than 20% of its initial body weight, exhibits signs of severe distress, or becomes moribund.
-
Necropsy: At the end of the study, a gross necropsy can be performed to look for macroscopic organ abnormalities.
7. MTD Determination: The MTD is defined as the highest dose at which no mortality occurs, and the mean body weight loss for the group is less than 15-20%, with all clinical signs of toxicity being reversible.[11]
Visualizations
Diagram 1: Simplified signaling pathway of BET protein inhibition.
Diagram 2: Experimental workflow for an in vivo MTD study.
Diagram 3: Troubleshooting logic for observed in vivo toxicity.
References
- 1. uniprot.org [uniprot.org]
- 2. Bromodomain biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The double bromodomain proteins Brd2 and Brd3 couple histone acetylation to transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. luvas.edu.in [luvas.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Clinical signs of toxicity: Significance and symbolism [wisdomlib.org]
dealing with Brd-IN-3 resistance in cell lines
Welcome to the technical support center for researchers encountering resistance to Brd-IN-3 and other BET inhibitors in cell lines. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a member of the BET (Bromodomain and Extra-Terminal) family of inhibitors. These inhibitors function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing them from binding to acetylated lysine residues on histones and other proteins.[1][2] This displacement from chromatin leads to the downregulation of key oncogenes, such as c-MYC, and subsequent inhibition of cancer cell proliferation.[1][2][3]
Q2: My cell line has become resistant to this compound. What are the common mechanisms of resistance?
Resistance to BET inhibitors can arise through several mechanisms:
-
Bromodomain-independent BRD4 function: Resistant cells may still rely on BRD4 for survival, but in a manner that no longer requires its bromodomain activity, rendering bromodomain inhibitors ineffective.[3]
-
Increased BRD4 Phosphorylation: Elevated phosphorylation of BRD4 can be associated with resistance. This may be due to the decreased activity of phosphatases like PP2A or increased activity of kinases such as Casein Kinase 2 (CK2).[3][4]
-
Upregulation of Compensatory BET Proteins: Increased expression of other BET family members, like BRD2 or BRD3, can compensate for the inhibition of BRD4.[3][5]
-
Activation of Alternative Signaling Pathways: The upregulation of parallel signaling pathways, such as the Wnt/β-catenin pathway, can bypass the effects of BET inhibition and restore oncogenic transcription.[6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[8][9]
Q3: How can I confirm that my cell line is truly resistant?
The most common method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the resistant cell line to the parental, sensitive cell line using a cell viability assay.[10][11] A significant increase in the IC50 value for the resistant line indicates the development of resistance.[10]
Troubleshooting Guide
Problem 1: The IC50 of this compound in my cell line has significantly increased.
This is a classic sign of acquired resistance. The table below shows an example of an IC50 shift in a resistant lung adenocarcinoma cell line.
| Cell Line | Treatment | IC50 (µM) | Fold Change |
| H23 Parental | JQ1 | 0.25 | - |
| H23 Resistant | JQ1 | >10 | >40 |
| H1975 Parental | JQ1 | 0.5 | - |
| H1975 Resistant | JQ1 | >10 | >20 |
| Data adapted from a study on JQ1 resistance in lung adenocarcinoma cell lines.[4] |
Suggested Next Steps:
-
Investigate changes in BRD4:
-
Western Blot: Check for changes in total BRD4 protein levels and, importantly, phosphorylated BRD4 (pBRD4).[4] An increase in pBRD4 is a known resistance mechanism.[3][4]
-
Co-immunoprecipitation: Assess the interaction of BRD4 with other proteins, such as MED1. In resistant cells, BRD4 may remain associated with MED1 even in the presence of the inhibitor.[3]
-
-
Examine other BET family members:
-
Assess activation of other signaling pathways:
-
Western Blot: Look for increased levels of key proteins in pathways like Wnt/β-catenin (e.g., active β-catenin).[6]
-
Problem 2: My resistant cell line still seems to depend on BRD4 for survival.
This is a common observation and points towards a bromodomain-independent mechanism of resistance.[3] Even though the inhibitor can no longer effectively block BRD4's function, the cell still requires BRD4 for essential transcriptional processes.[3][4]
Suggested Next Steps:
-
BRD4 Knockdown: Use siRNA or shRNA to deplete BRD4 in both the parental and resistant cell lines. If both cell lines show decreased viability upon BRD4 knockdown, it confirms a continued dependence on BRD4.[3][4]
-
Explore Combination Therapies: Since the bromodomain is no longer a viable target, consider inhibitors of proteins that now support BRD4's function in the resistant state. For example, if you observe increased BRD4 phosphorylation, a CK2 inhibitor could re-sensitize the cells to the BET inhibitor.[4]
Problem 3: I am observing unexpected or off-target effects.
BET inhibitors can have broad effects on gene transcription, and off-target effects are a possibility with many small molecule inhibitors.[13][14][15]
Suggested Next Steps:
-
Confirm Target Engagement: If possible, use an assay to confirm that this compound is binding to its intended BET protein targets in your cells.
-
Use a Structurally Different BET Inhibitor: To determine if the observed phenotype is a specific off-target effect of this compound or a general consequence of BET inhibition, test a BET inhibitor with a different chemical scaffold.[16]
-
Characterize Global Transcriptional Changes: Perform RNA sequencing on treated and untreated cells to understand the broader effects of the compound on gene expression. This may reveal the activation or inhibition of unexpected pathways.
Visualizing Resistance Mechanisms and Workflows
To better understand the complex processes involved in this compound resistance, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action for BET inhibitors in sensitive cancer cells.
Caption: A key resistance mechanism involving BRD4 hyper-phosphorylation.
Caption: A logical workflow for troubleshooting this compound resistance.
Detailed Experimental Protocols
1. Protocol for Generating a Resistant Cell Line
This protocol describes a common method for developing a drug-resistant cell line through continuous, stepwise exposure to the inhibitor.[10][11]
-
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (or other BET inhibitor)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay.[11]
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a large portion of the cells may die. Allow the surviving cells to repopulate the flask. Passage the cells as needed, always maintaining the same concentration of the inhibitor.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in the culture medium. A typical increase is 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the inhibitor concentration over several weeks to months. The cells that continue to proliferate are selected for their resistance.[10]
-
Characterize the Resistant Line: Once the cell line can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the new, higher IC50. The resulting cell line is considered resistant and can be used for further analysis. These lines should maintain their resistance even after a short period in a drug-free medium.[17]
-
2. Protocol for Western Blotting to Detect pBRD4
This protocol outlines the key steps for assessing the phosphorylation status of BRD4.[4]
-
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-phospho-BRD4 (specific to the phosphorylation site of interest), and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates from both parental and resistant cell lines.
-
SDS-PAGE: Load equal amounts of protein from each lysate onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-pBRD4 and anti-BRD4) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Analysis: Quantify the band intensities. An increase in the ratio of pBRD4 to total BRD4 in the resistant cell line compared to the parental line suggests that hyper-phosphorylation is a potential resistance mechanism.[4]
-
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. BRD3 Regulates the Inflammatory and Stress Response in Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. icr.ac.uk [icr.ac.uk]
- 15. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Culture Academy [procellsystem.com]
Validation & Comparative
A Comparative Guide to BET Inhibitors for Researchers
The landscape of epigenetic drug discovery is rapidly evolving, with Bromodomain and Extra-Terminal (BET) domain inhibitors emerging as a promising class of therapeutics for a range of diseases, particularly cancer. These small molecules target the BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT), which act as epigenetic "readers" by recognizing acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in transcriptional regulation.
While the specific inhibitor "Brd-IN-3" could not be definitively identified in the current literature, this guide provides a comprehensive comparison of several well-characterized and clinically relevant BET inhibitors. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key assays. This comparison will focus on JQ1, a widely studied pan-BET inhibitor; OTX015 (Birabresib), a clinical-stage pan-BET inhibitor; and ABBV-744, a selective inhibitor of the second bromodomain (BD2), highlighting the different approaches to targeting the BET family.
Performance Comparison of BET Inhibitors
The efficacy of BET inhibitors is determined by several factors, including their binding affinity for the different BET bromodomains, their selectivity, and their anti-proliferative activity in various cell lines. The following table summarizes key quantitative data for our selected representative inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Key Cellular Effects |
| JQ1 | Pan-BET inhibitor | BRD4(1), BRD4(2) | 77, 33[1][2][3] | Downregulates MYC transcription, induces cell cycle arrest and apoptosis.[4] |
| BRD2(N), BRD3(N) | 17.7, 59.5 (Kd) | Suppresses proliferation in various cancer cell lines. | ||
| OTX015 (Birabresib) | Pan-BET inhibitor | BRD2, BRD3, BRD4 | 92 - 112[5][6] | Antiproliferative activity in a broad range of hematological and solid tumor cell lines.[7][8][9] |
| Median IC50 in B-cell lymphoma lines | 240[7][8] | Decreases BRD2, BRD4, and c-MYC protein expression.[5] | ||
| ABBV-744 | BD2-selective inhibitor | BRD4(BD2) | 4[10][11] | Induces G1 cell cycle arrest and senescence.[10][11] |
| BRD2(BD2), BRD3(BD2), BRDT(BD2) | 8, 13, 18[11] | Shows potent antitumor activity with an improved therapeutic index compared to pan-BET inhibitors in some models.[12] |
Key Signaling Pathways Targeted by BET Inhibitors
BET inhibitors exert their effects by disrupting the interaction of BET proteins with chromatin, leading to the transcriptional repression of key oncogenes and pro-inflammatory genes. Two of the most critical pathways affected are the MYC and NF-κB signaling cascades.
MYC Pathway
The MYC family of proto-oncogenes are master regulators of cell proliferation, growth, and metabolism. Their overexpression is a hallmark of many cancers. BRD4, in particular, is known to be a critical co-factor for MYC transcription. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down MYC expression.[4][13]
Caption: BET inhibitors block BRD4 binding to acetylated histones, downregulating MYC transcription.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many cancers, this pathway is constitutively active. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of NF-κB target genes.[14][15] BET inhibitors can disrupt this interaction, thereby suppressing the pro-tumorigenic inflammatory signaling.[14][16][17]
Caption: BET inhibitors disrupt the interaction between BRD4 and acetylated RelA, suppressing NF-κB target genes.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the comparative evaluation of BET inhibitors. Below are detailed methodologies for key assays commonly used in the field.
Cell Viability/Proliferation Assay (MTT/CellTiter-Glo)
This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound.
Objective: To measure the dose-dependent effect of a BET inhibitor on the proliferation and viability of cancer cells.
Methodology (using CellTiter-Glo® as an example):
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BET inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[18][19]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. OTX 015 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET Bromodomain Inhibitor OTX015 Affects Pathogenetic Pathways in Preclinical B-cell Tumor Models and Synergizes with Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
Validating Target Engagement of BET Bromodomain Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for validating the cellular target engagement of BET bromodomain inhibitors: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. As the development of novel epigenetic modulators continues to expand, robust and quantitative methods to confirm that a compound interacts with its intended target in a physiological context are crucial. This guide uses the well-characterized BET inhibitor JQ1 as a reference compound to illustrate the expected data and provides detailed protocols for evaluating a new investigational compound, referred to here as Brd-IN-3.
Introduction to BET Bromodomain Proteins and Their Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers.[1][2] They play a pivotal role in transcriptional regulation by recognizing and binding to acetylated lysine residues on histone tails and transcription factors.[1][3] This interaction recruits the transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, inflammation, and cancer, such as the MYC oncogene.[4][5] Consequently, BET proteins have emerged as attractive therapeutic targets, and numerous small molecule inhibitors, such as JQ1, have been developed.[6][7]
Validating that a novel inhibitor like this compound engages its intended BET target within a complex cellular environment is a critical step in its preclinical development. This guide focuses on two state-of-the-art, label-free methods that provide quantitative evidence of target binding in live cells.
Comparative Analysis of Target Engagement Assays
The choice of assay for validating target engagement depends on several factors, including the specific research question, available instrumentation, and desired throughput. Both CETSA and NanoBRET™ offer powerful solutions for confirming and quantifying the interaction between a small molecule and its protein target in a cellular milieu.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after a heat challenge.[8][9] | Measures the binding of a test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein, detected by Bioluminescence Resonance Energy Transfer (BRET).[10][11] |
| Primary Target | Endogenous or overexpressed proteins. | Genetically-encoded NanoLuc® fusion proteins. |
| Key Output | Thermal shift (ΔTagg) and Isothermal Dose-Response Fingerprint (ITDRF) IC50.[12][13] | Intracellular IC50 values. |
| Throughput | Moderate to high, adaptable to 384-well format. | High, readily amenable to 384- and 1536-well formats. |
| Instrumentation | PCR cycler, plate reader (for high-throughput formats), Western blot equipment (for low-throughput). | Luminometer with BRET-compatible filters.[8] |
| Advantages | Can be performed on endogenous, unmodified proteins. Provides a direct biophysical measure of target stabilization. | High sensitivity and wide dynamic range. Allows for real-time kinetic measurements. |
| Limitations | Some ligand-protein interactions may not result in a significant thermal shift. Can be lower throughput if relying on Western blot detection.[9] | Requires genetic modification of cells to express the fusion protein. Relies on the availability of a suitable fluorescent tracer. |
Quantitative Data Comparison: JQ1 vs. This compound (Hypothetical)
The following tables present exemplar quantitative data for the well-characterized BET inhibitor JQ1 and hypothetical data for our investigational compound, this compound. These tables are designed to facilitate a direct comparison of their cellular target engagement profiles.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTagg) at 10 µM | ITDRF IC50 |
| JQ1 | BRD4 | MM.1S | +5.2 °C | 150 nM |
| This compound | BRD4 | MM.1S | To be determined | To be determined |
| Vehicle (DMSO) | BRD4 | MM.1S | 0 °C | N/A |
Data for JQ1 is representative of values found in the literature. Data for this compound is hypothetical and would be determined experimentally.
Table 2: NanoBRET™ Target Engagement Assay Data
| Compound | Target Protein | Cell Line | Intracellular IC50 |
| JQ1 | NanoLuc®-BRD4 | HEK293 | 120 nM |
| This compound | NanoLuc®-BRD4 | HEK293 | To be determined |
| Vehicle (DMSO) | NanoLuc®-BRD4 | HEK293 | N/A |
Data for JQ1 is representative of values found in the literature. Data for this compound is hypothetical and would be determined experimentally.
Experimental Protocols
Detailed methodologies for performing CETSA and NanoBRET™ assays to validate this compound target engagement against BRD4 are provided below.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for BRD4 Engagement
This protocol is adapted from established CETSA procedures.[12]
1. Cell Culture and Treatment:
-
Culture MM.1S cells to a density of 1-2 x 106 cells/mL.
-
Resuspend cells in fresh culture medium at a concentration of 10 x 106 cells/mL.
-
Aliquot 99 µL of the cell suspension into PCR tubes.
-
Add 1 µL of this compound or JQ1 at various concentrations (e.g., 0.01 to 100 µM final concentration) or DMSO as a vehicle control.
-
Incubate the cells at 37°C for 1 hour.
2. Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. For isothermal dose-response, heat all samples at a single, optimized temperature (e.g., 54°C).
3. Cell Lysis and Protein Extraction:
-
Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the abundance of soluble BRD4 by Western blotting using a specific anti-BRD4 antibody.
-
Quantify the band intensities and plot the percentage of soluble BRD4 as a function of temperature (for thermal shift curves) or compound concentration (for ITDRF curves) to determine ΔTagg and IC50 values.
Protocol 2: NanoBRET™ Target Engagement Assay for BRD4
This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular BET BRD Assay technical manual.[10]
1. Cell Preparation and Transfection:
-
Seed HEK293 cells in a 6-well plate at a density that will be 70-90% confluent at the time of transfection.
-
Co-transfect the cells with a NanoLuc®-BRD4 fusion vector and a transfection carrier DNA using a suitable transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
2. Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2 x 105 cells/mL.
-
Add the NanoBRET™ Tracer to the cell suspension at the recommended concentration.
-
Dispense 100 µL of the cell-tracer mix into each well of a white 96-well assay plate.
3. Compound Treatment:
-
Prepare serial dilutions of this compound, JQ1, and a DMSO vehicle control.
-
Add the compounds to the assay plate.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
4. Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with 450 nm (donor) and >600 nm (acceptor) filters.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the data against the compound concentration to determine the intracellular IC50.
Visualizing the Molecular Context and Experimental Logic
To better understand the biological context and the experimental workflows, the following diagrams have been generated.
Caption: BET bromodomain signaling pathway and inhibitor action.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: NanoBRET™ Target Engagement Assay experimental workflow.
Conclusion
Validating that a novel bromodomain inhibitor engages its intended BET target within the complex environment of a living cell is a cornerstone of preclinical drug development. Both the Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay provide robust, quantitative, and complementary approaches to achieve this. By employing these methods, researchers can confidently establish the cellular potency and selectivity of new chemical entities like this compound, thereby enabling data-driven decisions in the progression of next-generation epigenetic therapies.
References
- 1. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size-Dependent Target Engagement of Covalent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NanoBRET® Bromodomain/Histone Interaction Assays [promega.com]
Brd-IN-3: A Potent and Selective PCAF Bromodomain Inhibitor Efficacy Profile Compared to Established Epigenetic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Brd-IN-3, a potent inhibitor of the p300/CBP-associated factor (PCAF) bromodomain, against established bromodomain inhibitors. The data presented is intended to offer an objective overview of its pre-clinical efficacy and selectivity, supported by experimental data and methodologies, to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound has emerged as a highly potent and selective small molecule inhibitor of the PCAF bromodomain, a key epigenetic regulator involved in transcriptional activation. This guide presents a compilation of its in vitro efficacy data alongside that of established bromodomain inhibitors, including both broad-spectrum BET (Bromodomain and Extra-Terminal) family inhibitors and other non-BET inhibitors. The presented data, collated from various independent studies, highlights the potential of this compound as a valuable tool for further research and drug development in therapeutic areas such as oncology and inflammatory diseases.
Comparative Efficacy of Bromodomain Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to a selection of established BET and non-BET bromodomain inhibitors. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental setup are limited.
| Compound | Target Bromodomain(s) | IC50 (nM) | Reference |
| This compound | PCAF | 7 | [1] |
| GCN5 | Some Activity | [1] | |
| BPTF (FALZ) | Some Activity | [1] | |
| JQ1 | BRD2 (N-terminal) | 17.7 | |
| BRD4 (C-terminal) | 32.6 | ||
| BRD4 (N-terminal) | 76.9 | ||
| CREBBP | 12942 | ||
| OTX-015 (Birabresib) | BRD2/3/4 | 92 - 112 | [2][3] |
| ABBV-744 | BRD2, BRD3, BRD4, BRDT (BDII domain) | 4 - 18 | [4] |
Signaling Pathway of PCAF Inhibition
PCAF is a histone acetyltransferase (HAT) that plays a crucial role in regulating gene transcription by acetylating histone and non-histone proteins. By binding to acetylated lysine residues on histones, PCAF facilitates the recruitment of transcriptional machinery to gene promoters, leading to the expression of target genes. Inhibition of the PCAF bromodomain by this compound is hypothesized to disrupt this process, leading to the downregulation of genes implicated in cell cycle progression and oncogenesis, such as p21 and those involved in the Hedgehog-Gli pathway. A simplified representation of this proposed mechanism is depicted below.
References
Independent Validation of BET Bromodomain Inhibitors' Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of prominent BET (Bromodomain and Extra-Terminal) inhibitors, focusing on experimental data for JQ1 and I-BET762. The information presented is intended to support independent validation and further research in the field of epigenetic cancer therapy.
Introduction to BET Inhibitors
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC and BCL2.[1] Inhibition of BET proteins has emerged as a promising therapeutic strategy for a variety of cancers.[1][2] Small molecule inhibitors like JQ1 and I-BET762 competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their function and suppressing tumor growth.[3]
Comparative Anti-Cancer Activity
The following tables summarize the in vitro and in vivo anti-cancer activities of JQ1 and I-BET762 across various cancer types.
In Vitro Cytotoxicity
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| JQ1 | Pancreatic Cancer | AsPC-1 | 37 | [4] |
| Pancreatic Cancer | CAPAN-1 | 190 | [4] | |
| Pancreatic Cancer | PANC-1 | 720 | [4] | |
| Multiple Myeloma | KMS-34 | 68 | [5] | |
| Multiple Myeloma | LR5 | 98 | [5] | |
| NUT Midline Carcinoma | NMC 11060 | 4 | [5] | |
| Lung Adenocarcinoma | H23 | <5000 (sensitive) | [1] | |
| Prostate Cancer | LNCaP | ~200 | [6] | |
| Prostate Cancer | C4-2 | ~200 | [6] | |
| Prostate Cancer | 22Rv1 | ~200 | [6] | |
| Breast Cancer (Luminal) | MCF7 | (dose-dependent inhibition) | [7] | |
| Breast Cancer (Luminal) | T47D | (dose-dependent inhibition) | [7] | |
| I-BET762 | Pancreatic Cancer | AsPC-1 | 231 | [4] |
| Pancreatic Cancer | CAPAN-1 | 990 | [4] | |
| Pancreatic Cancer | PANC-1 | 2550 | [4] | |
| Prostate Cancer | VCaP | (growth inhibition) | [2] | |
| Breast Cancer (TNBC) | MDA-MB-231 | 460 | [8] |
In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| JQ1 | Cholangiocarcinoma (PDX) | 50 mg/kg, i.p., daily for 20 days | Significant suppression in 2 of 3 models | [3][9] |
| Pancreatic Ductal Adenocarcinoma (PDX) | Not specified | Growth suppression in all 5 models | [10] | |
| Childhood Sarcoma (Rh10, Rh28) | Not specified | Significant growth inhibition | [11] | |
| NUT Midline Carcinoma | 50 mg/kg | Tumor regression and prolonged survival | [5] | |
| Castration-Resistant Prostate Cancer (CRPC) | 50 mg/kg, i.p., Mon-Fri for 4 weeks | Significant tumor volume reduction | [12] | |
| I-BET762 | Prostate Cancer (Primary Xenograft) | 25 mg/kg | 57% TGI | [2] |
| Breast Cancer (MMTV-PyMT model) | Not specified | Delayed tumor development | [8] | |
| Lung Cancer (Vinyl carbamate-induced) | Not specified | Delayed tumor development | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the validation process, the following diagrams are provided.
Caption: Mechanism of action of BET inhibitors.
Caption: Experimental workflow for validating anti-cancer activity.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a BET inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the BET inhibitor (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Target Engagement and Downstream Effects
Objective: To assess the effect of a BET inhibitor on the protein levels of its target (e.g., BRD4) and downstream effectors (e.g., c-MYC, cleaved PARP).
Methodology:
-
Cell Lysis: Treat cancer cells with the BET inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against BRD4, c-MYC, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by a BET inhibitor.
Methodology:
-
Cell Treatment: Treat cancer cells with the BET inhibitor at the desired concentrations for 24-72 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Conclusion
The available data strongly support the anti-cancer activity of BET inhibitors like JQ1 and I-BET762 across a range of solid and hematological malignancies. Their mechanism of action, primarily through the downregulation of key oncogenic transcription factors, leads to decreased cell proliferation and increased apoptosis. The experimental protocols provided offer a framework for the independent validation of these and other novel BET inhibitors. Further research into combination therapies and mechanisms of resistance will be crucial for the clinical translation of this promising class of epigenetic drugs.
References
- 1. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. biomol.com [biomol.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. aacrjournals.org [aacrjournals.org]
Unveiling Brd-IN-3: A Comparative Analysis of In Vitro and In Vivo Performance
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the bromodomain inhibitor Brd-IN-3's performance in laboratory settings (in vitro) and within living organisms (in vivo). This analysis is supported by experimental data to provide a clear understanding of its therapeutic potential.
This compound, systematically known as (R,R)-36n, has emerged as a highly potent and selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain. Its ability to specifically target this epigenetic reader makes it a valuable tool for investigating the roles of PCAF in health and disease. This guide synthesizes the available experimental data to facilitate a comprehensive evaluation of this compound.
In Vitro Profile of this compound: Potency and Selectivity
In vitro studies are fundamental in characterizing the direct interaction of a compound with its molecular target. For this compound, these experiments have demonstrated its significant potency and selectivity for the PCAF bromodomain.
| Parameter | This compound | Reference Compound(s) |
| PCAF Bromodomain IC50 | 7 nM | Varies by compound |
| GCN5 Bromodomain Activity | Active | Varies by compound |
| FALZ Bromodomain Activity | Active | Varies by compound |
| Selectivity Profile | Weak or no activity against 29 other bromodomain proteins and 422 kinases | Varies by compound |
Table 1: Summary of In Vitro Activity for this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the PCAF bromodomain by 50%. Data is sourced from Huang L, et al. (2019)[1].
The potent inhibition of the PCAF bromodomain, with an IC50 of 7 nM, underscores the high affinity of this compound for its primary target.[1] Furthermore, its activity against the closely related GCN5 bromodomain suggests a potential for broader effects within the GCN5/PCAF family of acetyltransferases. The high selectivity of this compound, with minimal off-target effects on a wide panel of other bromodomains and kinases, is a critical attribute for a chemical probe, as it ensures that observed biological effects can be confidently attributed to the inhibition of its intended targets.[1]
In Vivo Characterization: A Look into Systemic Effects
While detailed in vivo efficacy studies for this compound are not extensively available in the public domain, the initial characterization included an assessment of its pharmacokinetic properties, which are crucial for determining its potential for use in living organisms.[1]
For a comparative context, we can examine the in vivo data of A-485, a potent and selective inhibitor of the catalytic activity of the related p300/CBP histone acetyltransferases. It is important to note that A-485 targets the catalytic domain, not the bromodomain, but its in vivo profile provides a relevant example of how such inhibitors can be evaluated in preclinical models.
| Parameter | A-485 (for comparative context) |
| Animal Model | Castration-resistant prostate cancer xenograft |
| Administration Route | Oral |
| Effect | Inhibition of tumor growth |
| Mechanism | Inhibition of the androgen receptor transcriptional program |
Table 2: Representative In Vivo Data for a Related Epigenetic Modulator, A-485. This data is provided for illustrative purposes to demonstrate the type of in vivo evaluation performed for inhibitors of histone acetyltransferases. Data is sourced from Lasko LM, et al. (2018)[2].
The successful demonstration of oral bioavailability and tumor growth inhibition in a xenograft model for a compound like A-485 highlights the therapeutic potential of targeting these epigenetic regulators in vivo.[2] Future in vivo studies on this compound would be necessary to ascertain its efficacy in animal models of diseases where PCAF is implicated, such as cancer and inflammatory conditions.
Signaling Pathways and Experimental Workflows
To understand the functional context of this compound, it is essential to visualize the signaling pathways in which its targets, PCAF and GCN5, operate. These histone acetyltransferases play pivotal roles in transcriptional regulation by acetylating histones and other proteins, thereby influencing gene expression.
Caption: PCAF/GCN5 signaling in cancer.
The diagram above illustrates how upstream signals like growth factors and inflammatory stimuli can activate PCAF and GCN5. These enzymes then acetylate and activate key oncogenic transcription factors such as c-Myc and E2F1, and co-activate pathways like Hedgehog-Gli, ultimately leading to changes in gene expression that promote cell proliferation and inhibit apoptosis.[3][4][5][6] this compound, by inhibiting the bromodomains of PCAF and GCN5, can disrupt these signaling cascades.
The general workflow for evaluating a bromodomain inhibitor like this compound from initial screening to potential preclinical studies is outlined below.
Caption: Workflow for inhibitor evaluation.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in the evaluation of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCAF Bromodomain Inhibition:
-
Reagents: Recombinant human PCAF bromodomain protein, biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac), Europium cryptate-labeled anti-His tag antibody, and XL665-conjugated streptavidin.
-
Procedure:
-
The assay is performed in a 384-well plate in a final volume of 20 µL.
-
This compound is serially diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
PCAF bromodomain protein is added to the wells containing the inhibitor or DMSO control and incubated for 15 minutes at room temperature.
-
A mixture of the biotinylated H4K8ac peptide and the detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin) is then added.
-
The plate is incubated for 1 hour at room temperature.
-
-
Data Acquisition: The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm. The ratio of the emission signals is calculated.
-
Data Analysis: The IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the cells are treated with serial dilutions of this compound or a vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
-
Measurement of Proliferation:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured on a luminometer.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
In Vivo Xenograft Model (for a comparative compound like A-485):
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., prostate cancer cell line) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., A-485) is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GCN5 ACETYLTRANSFERASE IN CELLULAR ENERGETIC AND METABOLIC PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Acetyltransferase GCN5 Expression Is Elevated and Regulated by c-Myc and E2F1 Transcription Factors in Human Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Brd-IN-3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Brd-IN-3, a potent PCAF bromodomain inhibitor.
This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 2351938-32-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety data for structurally similar pyrrolo[3,2-d]pyrimidine derivatives and general best practices for handling potent, research-grade enzyme inhibitors.
Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | (R,R)-36n |
| CAS Number | 2351938-32-2[1] |
| Molecular Formula | C21H25N5O3[1] |
| Molecular Weight | 395.45 g/mol [1] |
| Description | A highly potent PCAF bromodomain (BRD) inhibitor, also showing activity against GCN5 and FALZ.[1] |
| Use | For research use only. Not for human use.[1] |
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of a specific SDS for this compound, a thorough risk assessment is critical before handling. Based on the hazard statements for similar pyrrolo[3,2-d]pyrimidine compounds, this compound should be treated as a hazardous substance.[2]
Potential Hazards:
-
Toxic if swallowed: Similar compounds are classified as acutely toxic if ingested.[2]
-
Causes skin irritation: May cause irritation upon skin contact.[2]
-
Causes serious eye irritation: May cause significant eye irritation.[2]
-
May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be used when there is a splash hazard. | To prevent eye contact which can cause serious irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or disposable gown should be worn to prevent skin contact. | To prevent skin irritation and absorption.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. | To prevent inhalation and respiratory irritation.[2] |
Operational Plan for Safe Handling
A clear and concise workflow is essential to minimize exposure and ensure safety during the handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
